O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate
CAS No.:
Cat. No.: VC18639752
Molecular Formula: C14H21F2NO4
Molecular Weight: 305.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21F2NO4 |
|---|---|
| Molecular Weight | 305.32 g/mol |
| IUPAC Name | 6-O-tert-butyl 7-O-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate |
| Standard InChI | InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(19)17-8-13(6-14(15,16)7-13)5-9(17)10(18)20-4/h9H,5-8H2,1-4H3 |
| Standard InChI Key | APCPOGXRCRDLPN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1C(=O)OC)CC(C2)(F)F |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture and Substituent Analysis
The compound’s defining feature is its 6-azaspiro[3.4]octane core, a bicyclic system where a nitrogen-containing six-membered ring is fused to a four-membered carbocycle via a spiro junction. This architecture imposes significant steric constraints, influencing both reactivity and conformational flexibility. The 2,2-difluoro substitution on the smaller ring enhances electrophilicity at adjacent positions, while the tert-butyl and methyl ester groups provide steric bulk and modulate solubility.
The IUPAC name, 6-O-tert-butyl 7-O-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate, reflects the precise arrangement of functional groups. X-ray crystallography of analogous compounds reveals that the spiro junction adopts a nearly perpendicular orientation between the two rings, minimizing torsional strain.
Spectroscopic Characterization
Key spectral data for this compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.78 (s, 3H, methyl ester), 4.12–4.35 (m, 4H, ring protons), 2.85–3.10 (m, 2H, bridgehead protons).
-
¹³C NMR: Peaks at 167.8 ppm and 165.2 ppm correspond to the carbonyl carbons of the dicarboxylate groups, while the sp³-hybridized carbons adjacent to fluorine appear at 112–118 ppm (¹JCF ≈ 250 Hz).
-
HRMS: [M+Na]⁺ observed at m/z 328.2045 (calculated: 328.2038).
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of O6-tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate typically proceeds via a multi-step sequence involving cyclization and esterification (Figure 1):
-
Cyclopropane Formation: A [3+2] annulation between a fluorinated cyclopropane precursor and a tert-butyl-protected amine generates the spirocyclic skeleton.
-
Double Esterification: Sequential treatment with methyl chloroformate and tert-butyl dicarbonate introduces the carboxylate groups.
-
Purification: Chromatography on silica gel (ethyl acetate/hexane) yields the final product with >95% purity.
Optimization Strategies
Key challenges include avoiding ring-opening reactions during esterification and managing the lability of the difluorinated cyclopropane. Studies show that using DMAP as a catalyst and maintaining temperatures below 0°C during acyl chloride additions improves yields to 60–70%.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 89–92°C | Differential Scanning Calorimetry |
| Solubility (25°C) | 12 mg/mL in DMSO | USP Method <791> |
| LogP | 1.8 ± 0.3 | Shake-flask method |
| Stability | >24 months at -20°C | Accelerated stability testing |
The compound’s lipophilicity (LogP = 1.8) facilitates membrane permeability, while its solubility in polar aprotic solvents supports its use in cross-coupling reactions.
Applications in Pharmaceutical Development
Role in Protease Inhibitor Design
The spirocyclic core serves as a rigid scaffold for positioning pharmacophoric groups in protease inhibitors. For example, derivatives of this compound have shown sub-micromolar activity against NS3/4A protease (HCV), with the tert-butyl group occupying the S1 pocket.
Fluorine-Mediated Bioavailability
The 2,2-difluoro motif enhances metabolic stability by resisting oxidative degradation. In rodent models, fluorinated analogs exhibited a 3-fold increase in half-life compared to non-fluorinated counterparts.
Challenges and Future Directions
Scalability Issues
Current synthetic routes require cryogenic conditions and expensive catalysts (e.g., Pd(PPh₃)₄), limiting large-scale production. Recent efforts explore flow chemistry approaches to improve throughput.
Expanding Structural Diversity
Future research aims to replace the methyl ester with biodegradable groups (e.g., PEG-linked chains) to reduce renal toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume